N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound featuring a chromeno[2,3-d]pyrimidine core linked to a thioacetamide moiety and a 4-fluorophenyl group. The chromeno-pyrimidine scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) disorders and anticancer research .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c26-18-10-12-19(13-11-18)27-22(30)15-32-25-20-14-17-8-4-5-9-21(17)31-24(20)28-23(29-25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRAYHFFAZUEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological significance, and relevant research findings, including case studies and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 899760-65-7 |
The compound features a complex structure that includes a chromeno-pyrimidine moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of chromeno-pyrimidine compounds exhibit promising antimicrobial properties. For instance, studies have evaluated their effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicated that certain derivatives demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. In particular, studies have focused on its effects against estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was employed to assess cell viability, revealing that certain derivatives exhibited notable cytotoxic effects on cancer cells .
Molecular docking studies have been conducted to elucidate the binding modes of these compounds with specific receptors. The results suggest that the chromeno-pyrimidine scaffold allows for effective interaction with target proteins, which may underlie its biological activities .
Study 1: Antimicrobial Evaluation
A recent study evaluated several derivatives of chromeno-pyrimidine for their antimicrobial efficacy. The compounds were tested using the turbidimetric method against a panel of bacteria and fungi. The findings indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Screening
In a separate investigation, the compound was tested against MCF7 cells. The study found that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The research highlighted the importance of the chromeno-pyrimidine structure in enhancing biological activity .
Table 1: Antimicrobial Activity Results
| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| d1 | Staphylococcus aureus | 8 | High |
| d2 | Escherichia coli | 16 | Moderate |
| d3 | Candida albicans | 32 | Low |
Table 2: Anticancer Activity Results
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| d6 | MCF7 | 5 | High |
| d7 | MCF7 | 10 | Moderate |
Comparison with Similar Compounds
Core Structural Modifications
Chromeno-Pyrimidine Derivatives with Varied Substituents Several analogs share the chromeno-pyrimidine backbone but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group likely improves metabolic stability compared to the 4-chlorophenyl in Analog 2, as fluorine is less prone to forming reactive metabolites .
- Ethoxy vs.
- Thioacetamide Linkage : All analogs retain the thioacetamide group, critical for hydrogen bonding with biological targets such as kinases or neurotransmitter receptors .
Pharmacological Implications
- Target Compound: The 4-fluorophenyl group may confer selectivity for enzymes like cyclooxygenase (COX) or γ-aminobutyric acid (GABA) receptors, as fluorinated aromatics are common in CNS-active drugs .
- Epirimil : Its pyridinyl substituent and in vivo anticonvulsant efficacy suggest the target compound could be optimized for epilepsy treatment by introducing heterocyclic moieties .
Physicochemical Properties (Hypothetical Comparison)
| Property | Target Compound | Analog 1 (Ethoxy) | Analog 2 (Chlorophenyl) |
|---|---|---|---|
| Molecular Weight | ~465 g/mol | ~479 g/mol | ~480 g/mol |
| logP | ~3.5 (moderate lipophilicity) | ~4.1 (high lipophilicity) | ~3.8 (moderate) |
| Hydrogen Bond Acceptors | 6 | 7 | 6 |
| Metabolic Stability | High (fluorine) | Moderate (ethoxy) | Low (chlorine) |
Note: Values are estimated based on structural analogs and computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
